molecular formula C11H17ClO2 B219059 24,24-Dihomo-1,25-dihydroxycholecalciferol CAS No. 114694-09-6

24,24-Dihomo-1,25-dihydroxycholecalciferol

Cat. No.: B219059
CAS No.: 114694-09-6
M. Wt: 444.7 g/mol
InChI Key: NXSMZYQLQNEMOK-JSGLYZFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,24-Dihomo-1,25-dihydroxycholecalciferol, also known as this compound, is a useful research compound. Its molecular formula is C11H17ClO2 and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Dihydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114694-09-6

Molecular Formula

C11H17ClO2

Molecular Weight

444.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-8-hydroxy-8-methylnonan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C29H48O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h12-13,20,24-27,30-32H,2,6-11,14-19H2,1,3-5H3/b22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1

InChI Key

NXSMZYQLQNEMOK-JSGLYZFWSA-N

Isomeric SMILES

C[C@H](CCCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

SMILES

CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Canonical SMILES

CC(CCCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

24,24-dihomo-1,25-dihydroxycholecalciferol
24,24-dihomo-1,25-dihydroxyvitamin D3
MC 1147

Origin of Product

United States

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